Cas no 1858249-80-5 (Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-)

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- structure
1858249-80-5 structure
商品名:Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-
CAS番号:1858249-80-5
MF:C10H7BrClF3
メガワット:299.514791727066
MDL:MFCD29066182
CID:5162605

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-
    • MDL: MFCD29066182
    • インチ: 1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2
    • InChIKey: MQSZYFKBKQPQHK-UHFFFAOYSA-N
    • ほほえんだ: C1(C2(Br)CC(F)(F)C2(Cl)F)=CC=CC=C1

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB275310-1 g
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane; .
1858249-80-5
1 g
€690.00 2023-07-20
abcr
AB275310-1g
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane; .
1858249-80-5
1g
€690.00 2025-02-21

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- 関連文献

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-に関する追加情報

Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- and Its Significance in Modern Chemical Research

CAS no. 1858249-80-5 is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, formally known as Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-, represents a fascinating example of how structural modifications can lead to novel chemical properties and potential applications. The unique arrangement of bromine, chlorine, and fluorine substituents on a cyclobutyl ring attached to a benzene core introduces a rich interplay of electronic and steric effects, making it a valuable scaffold for further chemical exploration.

The structural complexity of Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- is not merely an academic curiosity but also a practical asset in the development of new chemical entities. The presence of multiple halogen atoms allows for diverse functionalization strategies, which can be leveraged to create derivatives with tailored biological activities. This compound has been studied in the context of developing novel pharmaceuticals, where its ability to interact with biological targets in unique ways could lead to breakthroughs in drug discovery.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds that exhibit both potency and selectivity. The halogenated cyclobutyl moiety in Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- is particularly noteworthy because it can enhance binding affinity through halogen bonding interactions. Halogen bonds are a type of non-covalent interaction that has become increasingly important in medicinal chemistry due to their ability to modulate molecular recognition processes. This has led to several studies exploring the use of halogenated compounds as lead molecules for drug development.

One of the most compelling aspects of Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- is its potential as a building block for more complex molecules. The cyclobutyl ring provides a rigid framework that can be modified at multiple positions without losing structural integrity. This flexibility has made it a popular choice for designing molecules with specific three-dimensional shapes that can fit into biological targets more effectively. For instance, researchers have used this compound to develop inhibitors of enzymes involved in cancer pathways, where the precise spatial arrangement of substituents is critical for efficacy.

The synthesis of Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- presents an interesting challenge due to the need for precise control over regioselectivity during functionalization. Advanced synthetic methodologies have been employed to achieve this goal, including transition-metal-catalyzed reactions and organometallic chemistry techniques. These approaches have enabled chemists to construct the desired structure with high fidelity, paving the way for further derivatization and application studies.

The fluorine atoms in the cyclobutyl ring contribute significantly to the compound's properties by influencing its electronic distribution and metabolic stability. Fluorinated compounds are known for their improved pharmacokinetic profiles due to their resistance to metabolic degradation. This characteristic makes Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- an attractive candidate for drug development, as it could potentially lead to longer-lasting therapeutic effects.

In addition to its pharmaceutical applications, this compound has also been explored in materials science. The unique electronic properties of halogenated aromatic systems have led to investigations into their use as organic semiconductors and luminescent materials. The combination of halogens and fluorine in Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- could impart exceptional charge transport capabilities or photophysical properties that are useful in optoelectronic devices.

The latest research on CAS no. 1858249-80-5 highlights its role as a versatile intermediate in synthetic chemistry. Studies have demonstrated its utility in constructing complex molecular architectures through cross-coupling reactions and other palladium-catalyzed transformations. These reactions often proceed with high yields and selectivity under mild conditions, making them suitable for large-scale synthesis.

The growing body of literature on this compound underscores its importance as a tool for innovation in both academia and industry. As synthetic methodologies continue to evolve,the possibilities for utilizing Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)- are likely to expand,leading to new applications that we have yet to discover.

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Amadis Chemical Company Limited
(CAS:1858249-80-5)Benzene, (1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)-
A1178026
清らかである:99%
はかる:1g
価格 ($):409.0